![molecular formula C₁₇H₁₉N₅O₄ B1146335 4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose CAS No. 476371-76-3](/img/structure/B1146335.png)

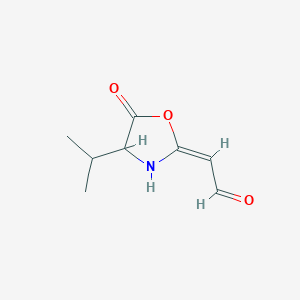

4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

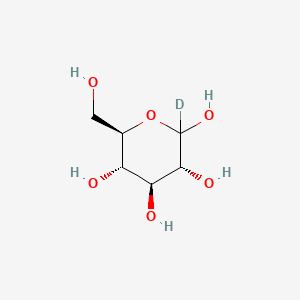

4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose (4-APPR) is a novel and potentially useful compound that has been studied extensively for its potential applications in scientific research. 4-APPR is a heterocyclic compound that is composed of two fused five-membered rings, one of which is a pyrazolo[3,4-D]pyrimidine ring and the other is a 1-beta-d-ribofuranose ring. It has been studied for its potential use in various areas of scientific research, such as biochemistry, physiology, and medicine.

Wissenschaftliche Forschungsanwendungen

Synthetic Strategies and Biological Properties

Pyrazolo[3,4-d]pyrimidine scaffolds are privileged heterocycles in drug discovery due to their wide range of medicinal properties, such as anticancer, anti-inflammatory, anti-infectious, and CNS agents. These compounds' structure-activity relationship (SAR) studies have garnered significant attention among medicinal chemists, leading to the development of various lead compounds for different disease targets. Synthetic strategies for these derivatives have been extensively explored, revealing significant biological properties and SAR studies. This demonstrates the medicinal chemists' opportunity to further exploit this privileged scaffold in developing potential drug candidates (Cherukupalli et al., 2017).

Regio-Orientation in Structure Assignment

The regio-orientation and regioselectivity of reactions involving 3(5)-aminopyrazoles with 1,3-bielectrophilic reagents, leading to pyrazolo[3,4-d]pyrimidines, have been a focus to clarify the significance of regio-orientation. This review highlights the comparable nucleophilicity of exocyclic NH2 groups and endocyclic NH in 3(5)-aminopyrazoles, which has caused controversy associated with regio-orientation of substituents on the pyrimidine ring of pyrazolo[3,4-d]pyrimidines when reacting with unsymmetrical 1,3-bielectrophilic reagents (Mohamed & Mahmoud, 2019).

Applications in Optoelectronic Materials

Quinazoline and pyrimidine derivatives, including pyrazolo[3,4-d]pyrimidines, have been extensively researched for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their broad spectrum of biological activities. The incorporation of these compounds into π-extended conjugated systems has shown great value for creating novel optoelectronic materials. This highlights the potential of functionalized quinazolines and pyrimidines in developing materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and materials for nonlinear optical applications (Lipunova et al., 2018).

Wirkmechanismus

Target of Action

Similar compounds with a pyrazolo[3,4-d]pyrimidine scaffold have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .

Mode of Action

The compound likely interacts with its target through the formation of hydrogen bonds and hydrophobic interactions, as is common for many kinase inhibitors

Biochemical Pathways

Inhibition of cdk2 typically results in cell cycle arrest, preventing the proliferation of cancer cells .

Result of Action

Similar compounds have been reported to cause significant cytotoxic activities against various cancer cell lines .

Eigenschaften

IUPAC Name |

(2R,4R,5R)-2-(4-amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O4/c18-15-12-10(6-9-4-2-1-3-5-9)21-22(16(12)20-8-19-15)17-14(25)13(24)11(7-23)26-17/h1-5,8,11,13-14,17,23-25H,6-7H2,(H2,18,19,20)/t11-,13+,14?,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFBXNKTEDTNPF-NUKIEUHSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN(C3=NC=NC(=C23)N)C4C(C(C(O4)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC2=NN(C3=NC=NC(=C23)N)[C@H]4C([C@H]([C@H](O4)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746986 |

Source

|

| Record name | 3-Benzyl-1-[(2xi)-beta-D-threo-pentofuranosyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

476371-76-3 |

Source

|

| Record name | 3-Benzyl-1-[(2xi)-beta-D-threo-pentofuranosyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-Diethyl-1-ethanaminium 3-(2-[(Z)-(5,5-dimethyl-3-((E)-[1-(3-sulfonatopropyl)naphtho[1,2-D][1,3]thiazol-1-ium-2-YL]methylidene)-1-cyclohexen-1-YL)methylidene]naphtho[1,2-D][1,3]thiazol-1-YL)-1-propanesulfonate](/img/structure/B1146260.png)

![D-[3-2H]Glucose](/img/structure/B1146262.png)

![D-[4,5,6,6'-2H4]glucose](/img/structure/B1146263.png)

![N-Ethyl-N-[(E)-2-pyridinylmethylene]amine oxide](/img/structure/B1146276.png)